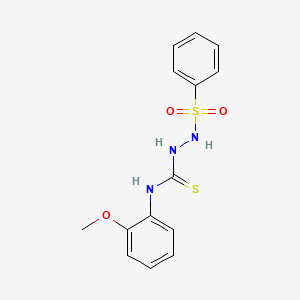![molecular formula C14H22N2O4S B6004888 N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B6004888.png)
N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}propanamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sGC (soluble guanylate cyclase) stimulators and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}propanamide involves the activation of sGC, which is a heme-containing enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This compound binds to the heme group of sGC and enhances its sensitivity to nitric oxide (NO), which is a potent activator of sGC. The increased production of cGMP leads to the relaxation of smooth muscle cells and the dilation of blood vessels, resulting in improved blood flow and reduced vascular resistance.
Biochemical and Physiological Effects:
N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}propanamide has been shown to have a range of biochemical and physiological effects, including vasodilation, anti-inflammatory activity, and anti-proliferative effects. This compound has also been found to improve endothelial function, reduce oxidative stress, and inhibit platelet aggregation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}propanamide is its ability to selectively stimulate sGC without affecting other signaling pathways. This compound has also been found to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for therapeutic development. However, one of the limitations of this compound is its potential for off-target effects, which may limit its clinical use.
Orientations Futures
There are several future directions for the research on N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}propanamide. One of the key areas of focus is the development of more potent and selective sGC stimulators that can be used for the treatment of various diseases. Another area of research is the investigation of the potential synergistic effects of sGC stimulators with other drugs, such as phosphodiesterase inhibitors. Additionally, the role of sGC signaling in various physiological and pathological processes is an area of active research.
Méthodes De Synthèse
The synthesis of N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}propanamide involves a multi-step process that includes the reaction of 2-methoxy-5-nitrobenzenesulfonamide with sec-butylamine, followed by the reduction of the nitro group and the protection of the amine group. The final step involves the reaction of the protected amine with 3-(4-methoxyphenyl)propionic acid chloride to yield the desired compound.
Applications De Recherche Scientifique
N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}propanamide has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and heart failure. This compound has been found to stimulate the production of cyclic guanosine monophosphate (cGMP), which is a key signaling molecule involved in the regulation of vascular tone, smooth muscle relaxation, and platelet aggregation.
Propriétés
IUPAC Name |
N-[5-(butan-2-ylsulfamoyl)-2-methoxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-5-10(3)16-21(18,19)11-7-8-13(20-4)12(9-11)15-14(17)6-2/h7-10,16H,5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEWJLODNLIFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(butan-2-ylsulfamoyl)-2-methoxyphenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-chlorophenyl)-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6004810.png)
![ethyl 5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6004816.png)
![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B6004821.png)

![1-cyclohexyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B6004831.png)
![2-[4-(2-anilino-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6004832.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B6004837.png)
![N-(1-butyl-1H-tetrazol-5-yl)-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B6004844.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6004850.png)
![1-[2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6004852.png)
![1-{2-[(diethylamino)methyl]-5-hydroxy-1-phenyl-1H-indol-3-yl}ethanone hydrochloride](/img/structure/B6004865.png)
![(2-ethoxy-4-{[1-(4-isopropylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B6004871.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6004873.png)
